

# Risevistinel: A Technical Guide to Solubility and Stability Characteristics

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## Compound of Interest

Compound Name: *Risevistinel*

Cat. No.: *B12376379*

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## Abstract

**Risevistinel** (also known as NYX-783) is a novel, orally administered, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Its therapeutic potential in treating neurological and psychiatric disorders necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the essential solubility and stability characteristics of **Risevistinel**. While specific experimental data for **Risevistinel** is not extensively available in the public domain, this document outlines the standardized methodologies and critical considerations for determining these parameters. This guide serves as a foundational resource for researchers, enabling them to design and execute appropriate studies to evaluate the developability of **Risevistinel** and related compounds.

## Introduction to Risevistinel

**Risevistinel** is a promising therapeutic agent currently under investigation for various neurological disorders. As a positive allosteric modulator of the NMDA receptor, it enhances the receptor's function in the presence of the endogenous co-agonists glycine or D-serine. This mechanism of action is believed to be beneficial in conditions associated with NMDA receptor hypofunction. The successful formulation of **Risevistinel** into a safe, effective, and stable dosage form is critically dependent on its inherent solubility and stability properties.

## Solubility Profile of Risevistinel

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and manufacturability. Understanding the solubility of **Risevistinel** in various aqueous and organic media is essential for preclinical and formulation development.

### Predicted Solubility Characteristics

Based on its chemical structure, **Risevistinel** is anticipated to exhibit varying solubility in different solvent systems. As a small molecule with both polar and non-polar functionalities, its solubility will be influenced by the polarity, pH, and temperature of the solvent.

### Experimental Determination of Solubility

To accurately characterize the solubility of **Risevistinel**, standardized experimental protocols should be employed. The two primary methods for solubility determination are the thermodynamic (equilibrium) and kinetic solubility assays.

Table 1: Experimental Protocols for Solubility Determination

Parameter	Method	Experimental Protocol
Thermodynamic Solubility	Shake-Flask Method	An excess amount of solid Risevistinel is added to a known volume of the test solvent (e.g., water, buffered solutions at various pH values, organic solvents). The resulting suspension is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). The suspension is then filtered to remove undissolved solid, and the concentration of Risevistinel in the filtrate is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Kinetic Solubility	High-Throughput Screening (HTS) Method	A concentrated stock solution of Risevistinel in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time using nephelometry or turbidimetry. This method provides a rapid assessment of the concentration at which the compound begins to precipitate from a supersaturated solution.

## Data Presentation

The experimentally determined solubility data for **Risevistinel** should be summarized in a clear and concise tabular format to facilitate comparison across different conditions.

Table 2: Illustrative Solubility Data for **Risevistinel**

Solvent System	Temperature (°C)	Solubility (mg/mL)	Method
Purified Water	25	Data to be determined	Thermodynamic
pH 1.2 Buffer (SGF)	37	Data to be determined	Thermodynamic
pH 6.8 Buffer (SIF)	37	Data to be determined	Thermodynamic
Ethanol	25	Data to be determined	Thermodynamic
Propylene Glycol	25	Data to be determined	Thermodynamic
DMSO	25	Data to be determined	Kinetic

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

## Stability Profile of Risevistinel

The chemical stability of **Risevistinel** is a critical quality attribute that influences its shelf-life, safety, and efficacy. Stability testing is performed to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

## Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products of **Risevistinel** and to establish its intrinsic stability. These studies are essential for developing stability-indicating analytical methods.

Table 3: Experimental Protocols for Forced Degradation Studies

Stress Condition	Experimental Protocol
Hydrolysis	Risevistinel is dissolved in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) solutions and stored at elevated temperatures (e.g., 60°C) for a defined period. Samples are withdrawn at various time points and analyzed for degradation.
Oxidation	Risevistinel is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H <sub>2</sub> O <sub>2</sub> ), at room temperature or slightly elevated temperatures. The extent of degradation is monitored over time.
Photostability	Solid Risevistinel and its solutions are exposed to a combination of visible and ultraviolet (UV) light as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter. <sup>[1][2]</sup> Samples are analyzed for any photochemical degradation.
Thermal Stress	Solid Risevistinel is exposed to high temperatures (e.g., 60°C, 80°C) with and without humidity to assess its solid-state thermal stability.

## Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines to establish the retest period for the drug substance and the shelf-life for the drug product.<sup>[3][4]</sup>

Table 4: ICH Conditions for Stability Testing

Study Type	Storage Condition	Minimum Time Period
Long-term	25°C ± 2°C / 60% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

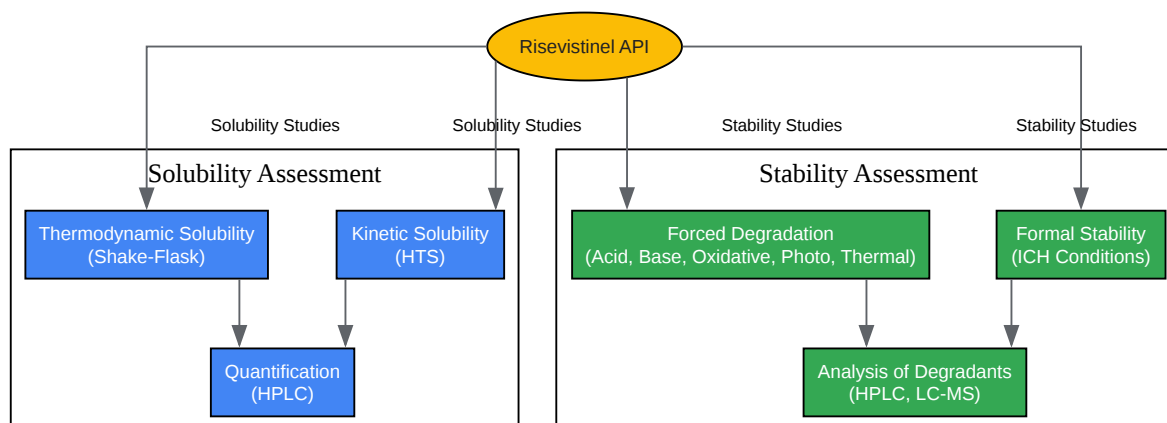
RH: Relative Humidity

## Analytical Methods for Stability Assessment

A validated stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection (LC-MS), is crucial for accurately quantifying the amount of intact **Risevistinel** and detecting any degradation products formed during stability studies.

## Visualizations

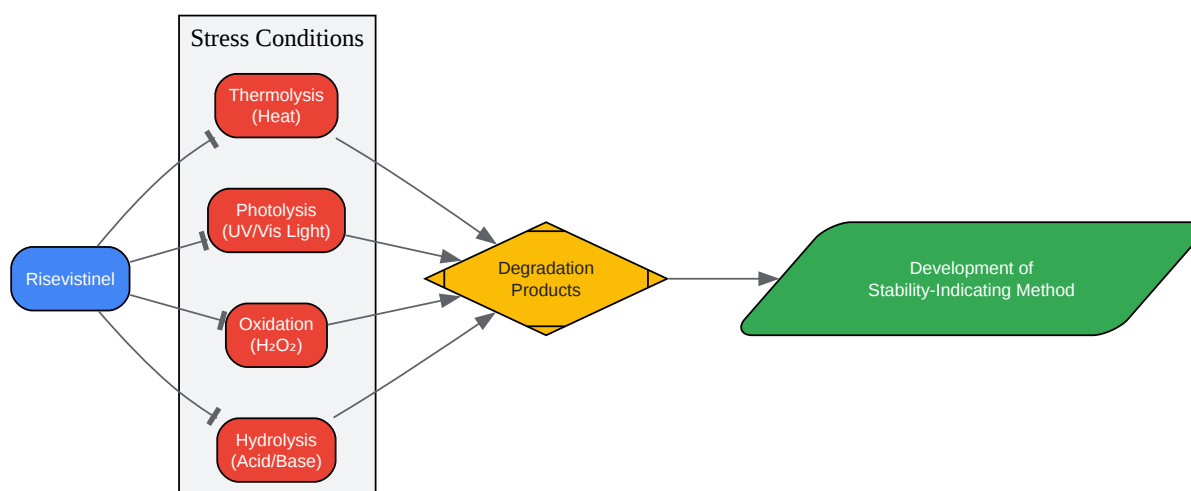
### Experimental Workflow for Solubility and Stability Testing



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Caption: Workflow for **Risevistinel** solubility and stability assessment.

## Logical Relationship in Forced Degradation Studies



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Caption: Logic of forced degradation for method development.

## Conclusion

A comprehensive understanding of the solubility and stability of **Risevistinel** is paramount for its successful development as a therapeutic agent. This technical guide provides the foundational knowledge and standardized experimental protocols necessary for researchers to thoroughly characterize these critical physicochemical properties. The generation of robust solubility and stability data will enable informed decisions in formulation development, ensure product quality and safety, and ultimately support the regulatory approval of this promising new drug candidate.

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- To cite this document: BenchChem. [Risevistinel: A Technical Guide to Solubility and Stability Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12376379#risevistinel-solubility-and-stability-characteristics>]

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